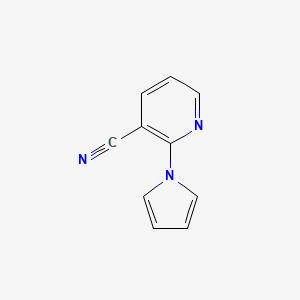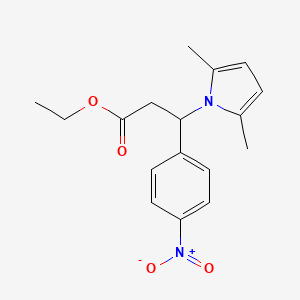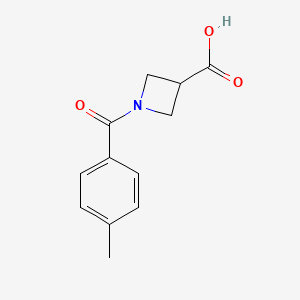
2-(1H-pyrrol-1-yl)nicotinonitrile
Vue d'ensemble
Description
2-(1H-pyrrol-1-yl)nicotinonitrile is a chemical compound that may be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones . It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of pyrrole derivatives has been extensively studied. Pyrroles are an active component of complex macrocycles and are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds . A copper-catalyzed cyclization reaction of 2-methylpyridine/quinoline with 2-(1H-pyrrol-1-yl)anilines has been reported for the synthesis of pyrrolo[1,2-a]quinoxalines .Applications De Recherche Scientifique
Fluorescence Emission and Material Science
2-(1H-pyrrol-1-yl)nicotinonitrile and its derivatives exhibit strong blue-green fluorescence emission, which can be useful in the field of materials science. This property stems from their absorption and emission spectra in solvents like dichloromethane, making them potential candidates for applications in environmentally sensitive fluorophore-based materials (Hussein et al., 2019).
Antimicrobial Activities
Certain derivatives of this compound have been synthesized with antimicrobial properties. These compounds show potential for use in developing new antimicrobial agents (Behalo, 2008).
Synthesis of Heterocycles
The compound is used in the synthesis of various heterocycles, which are important in pharmaceuticals and materials science. For example, 4-(thiophen-2-yl) substituted nicotinonitriles have been prepared using this compound, which can further undergo transformations to create diverse molecular structures (Hakobyan et al., 2020).
Anticancer Properties
Some analogs of this compound have shown promise in cancer research. They have been evaluated for their antiproliferative activity against various human cancer cell lines, exhibiting significant potency. This indicates potential applications in cancer therapeutics (Liu et al., 2018).
Origin and Synthesis under Primitive Earth Conditions
Interestingly, nicotinonitrile derivatives, including this compound, can be synthesized under conditions mimicking the primitive Earth. This provides insights into the possible chemical origins of life and the formation of complex organic molecules in early Earth's environment (Friedmann et al., 1971).
Nonlinear Optical Materials
Some nicotinonitrile derivatives, including this compound, have been studied for their applications in nonlinear optical (NLO) materials. These materials are vital for various optical and electronic applications due to their ability to alter light in nonlinear ways (Raghukumar et al., 2003).
Cytotoxicity and Selectivity for Tumor Cells
Specific derivatives of this compound have been synthesized and shown to possess cytotoxic activity against a range of tumor cell lines, while demonstrating selectivity over normal cells. This suggests potential in targeted cancer therapy (Ibrahim et al., 2018).
Corrosion Inhibition
Some nicotinonitrile derivatives, including those related to this compound, have been evaluated for their corrosion inhibition properties, particularly in acidic environments. This points to their potential use in industrial applications for protecting metals against corrosion (Salman et al., 2019).
Safety and Hazards
Orientations Futures
Pyrrole derivatives, including 2-(1H-pyrrol-1-yl)nicotinonitrile, have significant potential for many biological and optical applications. Future research could focus on the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .
Mécanisme D'action
Target of Action
The primary targets of 2-(1H-pyrrol-1-yl)nicotinonitrile are microtubules in human cancer cell lines . Microtubules play a crucial role in cell division and are therefore a popular target for anticancer drugs.
Mode of Action
This compound interacts with its targets by inhibiting the assembly of microtubules . This compound binds to the colchicine binding site in the tubulin dimer, which is a part of the microtubule structure . The binding of this compound to the tubulin dimer prevents the polymerization of tubulin into microtubules, disrupting the formation and function of the mitotic spindle, which is essential for cell division .
Biochemical Pathways
The inhibition of microtubule assembly disrupts the mitotic spindle’s formation, leading to cell cycle arrest at the G2/M phase . This disruption of the cell cycle leads to apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
The compound’s potency against cancer cell lines suggests it has sufficient bioavailability to exert its effects .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation. It achieves this by disrupting microtubule assembly, leading to cell cycle arrest and subsequent apoptosis . In particular, one of the synthesized compounds exhibited antitumor activity similar to or higher than crolibulin and combretastatin A-4 .
Propriétés
IUPAC Name |
2-pyrrol-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZSGPZAZWIPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270865 | |
| Record name | 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866043-26-7 | |
| Record name | 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866043-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160360.png)

![N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide](/img/structure/B3160375.png)
![Ethyl 1-[5-(2,2-dicyanovinyl)-2-pyridinyl]-4-piperidinecarboxylate](/img/structure/B3160379.png)
![Ethyl 2-methyl-6-[3-(trifluoromethyl)phenyl]nicotinate](/img/structure/B3160386.png)
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3160389.png)

![4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline](/img/structure/B3160399.png)

![N-{3-[3-(trifluoromethyl)phenoxy]benzyl}-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide](/img/structure/B3160416.png)
![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]benzenesulfonamide](/img/structure/B3160420.png)
